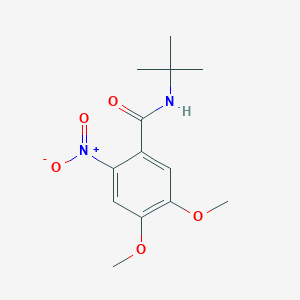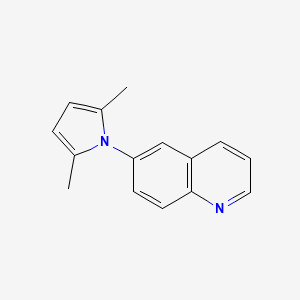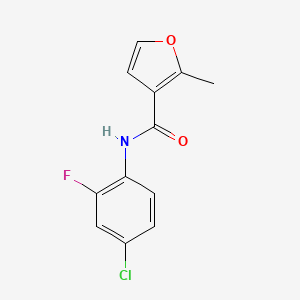![molecular formula C15H16N2O4S B5850325 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mecanismo De Acción
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol inhibits PRMTs by binding to the active site of the enzyme and preventing the transfer of the methyl group from SAM to the arginine residue. This results in the inhibition of arginine methylation, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been shown to regulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in lab experiments is its high potency as a PRMT inhibitor. This allows for the use of lower concentrations of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol, which can reduce the potential for off-target effects. However, one limitation of using 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol. Additionally, 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol could be used in combination with other inhibitors to target multiple pathways involved in cancer progression. Finally, the use of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol in animal models could provide insight into its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is synthesized through a multi-step process that involves the reaction of 4-nitro-2-methoxyphenol with 4-(methylthio)benzaldehyde in the presence of a base. The resulting intermediate is then treated with formaldehyde and ammonium acetate to produce 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol. The synthesis of 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Aplicaciones Científicas De Investigación
2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol has been used extensively in scientific research as a tool to study the function of protein arginine methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen of arginine residues in proteins. 2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol is a potent inhibitor of PRMTs and has been used to study their role in various biological processes such as gene expression, RNA processing, and signal transduction.
Propiedades
IUPAC Name |
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-10(7-13(15(14)18)17(19)20)9-16-11-3-5-12(22-2)6-4-11/h3-8,16,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZEGDDMVMQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453826 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)

![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)

![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)

![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)